![molecular formula C17H18OS B2898582 1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone CAS No. 20618-52-4](/img/structure/B2898582.png)
1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, also known as 4-Methylthioamphetamine (4-MTA), is a synthetic compound that belongs to the amphetamine class of drugs. It was first synthesized in the 1990s and gained popularity as a recreational drug due to its stimulant and euphoric effects. However, due to its potential for abuse and adverse health effects, it was banned in many countries. Despite its negative reputation, 4-MTA has been studied extensively for its scientific research applications.
Mecanismo De Acción
4-MTA acts as a stimulant by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It also inhibits their reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in a feeling of euphoria, increased energy, and alertness.
Biochemical and Physiological Effects
4-MTA has been shown to have both acute and long-term effects on the brain and body. Acute effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. Long-term effects may include changes in brain structure and function, as well as increased risk of cardiovascular and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-MTA has been used in laboratory experiments to study its effects on neurotransmitter systems and to develop new therapeutic agents. Its advantages include its ability to increase the release of multiple neurotransmitters and its potential as a treatment for depression and anxiety. However, its limitations include its potential for toxicity and abuse, as well as the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 4-MTA. One area of focus is the development of new therapeutic agents based on its mechanism of action. Another area of interest is the study of its long-term effects on the brain and body, including its potential for addiction and toxicity. Additionally, further research is needed to determine the safety and efficacy of 4-MTA as a therapeutic agent, as well as its potential for abuse and misuse.
Métodos De Síntesis
4-MTA can be synthesized through a multi-step process starting with the reaction of 4-methylbenzaldehyde with thiourea to form 4-methylthiosemicarbazide. This intermediate is then reacted with 1-(4-methylphenyl)propan-2-one to form the final product, 1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone.
Aplicaciones Científicas De Investigación
4-MTA has been studied for its potential therapeutic applications in the treatment of certain medical conditions such as depression and anxiety. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in regulating mood and emotions. However, due to its potential for abuse and toxicity, further research is needed to determine its safety and efficacy as a therapeutic agent.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-(4-methylphenyl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18OS/c1-13-3-7-15(8-4-13)17(18)11-12-19-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAOEDLZRKCSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

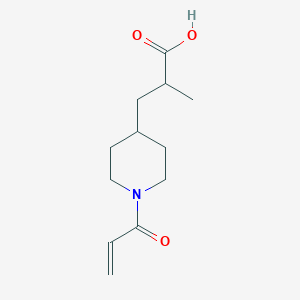
![2,4,5-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2898501.png)

![1'-[3-(2-Chloro-6-fluorophenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2898509.png)
![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamide](/img/structure/B2898510.png)
![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2898511.png)
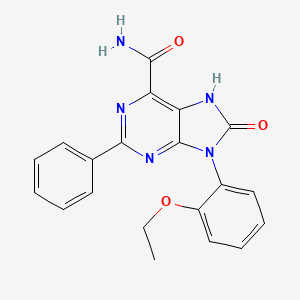
![(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2898515.png)
![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2898516.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2898517.png)
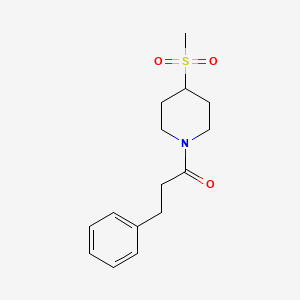
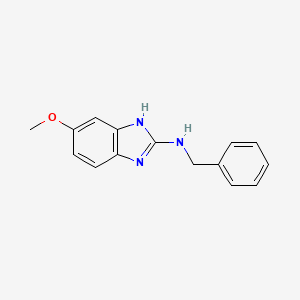
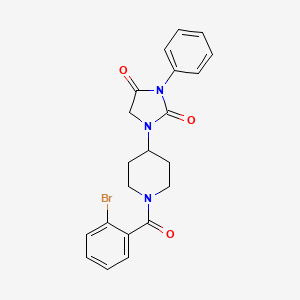
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2898522.png)